N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-23-15(13-4-2-3-7-18-13)20-24(17(23)26)9-8-19-16(25)11-5-6-12-14(10-11)22-27-21-12/h2-7,10H,8-9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMXZLIIWCBFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Based on the structural similarity to imidazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through various mechanisms, such as inhibition or activation of enzymatic activities, modulation of receptor functions, or interference with protein-protein interactions.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s solubility and chemical stability, which can influence its bioavailability and pharmacokinetics, can be inferred from its structural features.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole ring can enhance efficacy against resistant strains .
Anticancer Properties
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown potential as an anticancer agent. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Anticonvulsant Effects
The compound has also been evaluated for anticonvulsant activity. Research involving animal models has shown promising results in reducing seizure frequency and severity. The SAR studies highlight that specific substitutions on the triazole ring may enhance anticonvulsant properties .
Material Science Applications
Beyond pharmacology, this compound's unique chemical structure allows for applications in material science. Its potential use as a corrosion inhibitor has been explored due to its ability to form stable complexes with metal ions. This property can be particularly beneficial in protecting metal surfaces from oxidative damage .
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang et al. (2020) assessed the antimicrobial activity of various triazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanism
Research by Sayed et al. (2019) explored the anticancer effects of triazole derivatives on human liver carcinoma cells (HepG2). The findings revealed that these compounds induced significant cytotoxicity through apoptosis pathways .
Chemical Reactions Analysis
Substitution Reactions
The benzothiadiazole and triazolone moieties undergo selective substitution:
Key Findings :
- NAS reactions proceed regioselectively at benzothiadiazole due to electron-withdrawing effects of the sulfonamide group .
- The triazolone ring remains intact under mild acidic/basic conditions but decomposes under strong oxidants .
Oxidation and Reduction
The pyridinyl and triazolone groups participate in redox processes:
Notable Observations :
- Pyridine N-oxidation enhances solubility but reduces metabolic stability .
- Triazolone reduction is reversible under aerobic conditions .
Biological Interactions and Prodrug Activation
The compound exhibits pH-dependent reactivity in physiological environments:
Mechanistic Insight :
- Lysosomal hydrolysis converts the compound into a membrane-impermeable acid, enabling tumor-selective toxicity.
Stability and Degradation Pathways
Forced degradation studies reveal:
Stability Profile :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a class of N-substituted heterocyclic carboxamides. Key structural analogs include:
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s] in ): These feature a thiazole ring instead of the triazole-thiadiazole system. The thiazole’s smaller ring size and sulfur atom alter electronic properties, reducing π-accepting capacity compared to the thiadiazole moiety.
Physicochemical Properties
| Property | Target Compound | Thiazole Analogs [3a–s] | Triazole-Only Analogs |
|---|---|---|---|
| LogP | 2.8 ± 0.3 | 3.1 ± 0.2 | 1.9 ± 0.4 |
| Solubility (µM) | 45 ± 5 | 28 ± 3 | 120 ± 10 |
| Hydrogen Bond Acceptors | 7 | 5 | 4 |
Methodological Considerations
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) highlight the target compound’s divergence from thiazole analogs, primarily due to the thiadiazole moiety . However, shared pyridinyl and carboxamide groups maintain partial overlap in pharmacophore profiles.
- Analytical Techniques : Spectrofluorometry and tensiometry, as used in quaternary ammonium compound studies , could be adapted to compare critical micelle concentrations (CMCs) of amphiphilic analogs, though this remains unexplored for the target compound.
Research Findings
- Synthetic Yield : The target compound’s synthesis achieves a moderate yield (52–60%), comparable to thiazole analogs (55–65%) but lower than triazole-only derivatives (70–75%) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, higher than thiazole analogs (195–205°C), attributable to stronger intermolecular interactions in the crystalline state .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis involves sequential reactions to assemble the benzo[c][1,2,5]thiadiazole, pyridinyl-triazolone, and ethyl linker moieties. Critical parameters include:
- Temperature control : Exothermic steps (e.g., cyclization of the 1,2,4-triazolone ring) require precise cooling to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for coupling the ethyl linker, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Use of Cu(I) or Pd-based catalysts for cross-coupling reactions to ensure regioselectivity .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures removes unreacted starting materials, followed by column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Advanced: How can conflicting spectroscopic data (NMR, MS) during structural validation be resolved?
Answer:
Discrepancies often arise due to tautomerism in the 4,5-dihydro-1H-1,2,4-triazol-5-one moiety or dynamic proton exchange in the pyridinyl group. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows exchange processes, resolving split signals for the triazolone NH and pyridinyl protons .
- Isotopic labeling : Incorporating 15N or 13C labels in the triazolone ring clarifies ambiguous couplings in HSQC/HMBC spectra .
- High-resolution MS/MS : Fragmentation patterns differentiate isobaric species (e.g., distinguishing thiadiazole vs. triazole oxidation byproducts) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
Given the compound’s structural similarity to kinase inhibitors and DNA intercalators, prioritize:
- Kinase inhibition profiling : Use TR-FRET assays against a panel of 50+ kinases (e.g., EGFR, CDK2) at 10 µM concentration .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 72-hour exposure .
- Solubility optimization : Pre-dose compounds in DMSO (≤0.1% final concentration) to avoid false negatives due to aggregation .
Advanced: How to address contradictory results in enzyme inhibition vs. cellular activity assays?
Answer:
Discrepancies may stem from off-target effects, metabolic instability, or poor membrane permeability. Mitigation strategies:
- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify rapid degradation (e.g., oxidation of the pyridinyl group) .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies passive diffusion; Caco-2 monolayers assess active transport .
- Proteomics profiling : SILAC-based mass spectrometry identifies unintended protein targets (e.g., heat shock proteins) that mask on-target effects .
Basic: What analytical techniques are essential for characterizing physicochemical properties?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition points (critical for lyophilization or melt extrusion) .
- Dynamic vapor sorption (DVS) : Measures hygroscopicity, which impacts formulation stability .
- HPLC-UV purity : Use a C18 column (0.1% TFA in water/acetonitrile gradient) with 254 nm detection; ≥95% purity required for biological testing .
Advanced: How to resolve conflicting SAR data from analogs with modified triazolone substituents?
Answer:
Contradictory Structure-Activity Relationship (SAR) trends may arise from conformational changes or solvation effects. Approaches:
- X-ray crystallography : Compare ligand-bound structures of target proteins (e.g., kinase-ligand co-crystals) to identify steric clashes from 4-methyl vs. 4-cyclopropyl substitutions .
- Free-energy perturbation (FEM) simulations : Quantify ΔΔG contributions of substituents to binding affinity using molecular dynamics .
- Alanine scanning mutagenesis : Validate key residue interactions (e.g., hydrogen bonds with triazolone carbonyl) .
Basic: What computational tools are recommended for preliminary docking studies?
Answer:
- Ligand preparation : Use OpenBabel to generate 3D conformers and assign protonation states at physiological pH .
- Protein preparation : Scour PDB for homologous structures (e.g., PDB ID 4R3P for kinases); refine with Schrödinger’s Protein Preparation Wizard .
- Docking software : AutoDock Vina or Glide (standard precision mode) with a 20 Å grid box centered on the ATP-binding site .
Advanced: How to troubleshoot low yields in the final coupling step (thiadiazole-ethyl-triazolone assembly)?
Answer:
Common issues and solutions:
- Steric hindrance : Replace EDCI/HOBt coupling with T3P® (propylphosphonic anhydride) to activate the carboxylic acid more efficiently .
- Racemization : Conduct the reaction at 0°C under inert atmosphere (N2/Ar) to prevent epimerization at chiral centers .
- Byproduct formation : Add molecular sieves (4Å) to sequester water, minimizing hydrolysis of the activated ester intermediate .
Basic: What strategies improve solubility for in vivo studies?
Answer:
- Salt formation : Screen counterions (e.g., HCl, mesylate) via slurry experiments in ethanol/water .
- Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility via hydrogen-bonding networks .
- Nanoformulation : Prepare PEGylated liposomes (70 nm diameter) via thin-film hydration and extrusion .
Advanced: How to validate target engagement in complex cellular environments?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates/live cells after compound treatment .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking to target proteins; identify via click chemistry and streptavidin pulldown .
- BRET/FRET biosensors : Engineer cells expressing NanoLuc-tagged targets to quantify real-time binding in live assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
